molecular formula C12H17NO B2861224 N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine CAS No. 954259-49-5

N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine

Cat. No.: B2861224
CAS No.: 954259-49-5
M. Wt: 191.274
InChI Key: HNYUESMNEYITJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a cyclopropane ring (a three-membered ring of carbon atoms) via a methyl group .


Physical and Chemical Properties Analysis

The compound is stored at room temperature . The predicted melting point is 63.30° C . The predicted boiling point is 281.4° C at 760 mmHg . The predicted density is 1.1 g/cm3 . The predicted refractive index is n20D 1.55 .

Scientific Research Applications

1. Synthesis and Chemical Reactions

N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine is involved in various synthetic and chemical reactions, contributing to the development of polysubstituted anilines and other complex organic compounds. Padwa et al. (1997) demonstrated that 5-amino-2-furancarboxylic acid methyl ester undergoes Diels−Alder cycloaddition, leading to polysubstituted anilines with high regioselectivity (Padwa et al., 1997). Additionally, the role of this compound in the synthesis of cyclopropane-fused pyrrolidines and azepines was highlighted by Walczak & Wipf (2008), who showed high levels of stereo- and regiocontrol in these reactions (Walczak & Wipf, 2008).

2. Biological Applications

This compound plays a role in the study of biological processes and potential therapeutic applications. For instance, a study by Zhou et al. (2004) discussed its application in the synthesis of methylenecyclopropane analogues of nucleosides, which showed potential antiviral activity (Zhou et al., 2004). Furthermore, the work of Jie et al. (2022) on organoelectrocatalysis involving this compound demonstrated its utility in the cyclopropanation of methylene compounds, offering a pathway to create cyclopropane-fused heterocyclic and carbocyclic compounds (Jie et al., 2022).

3. Material Science and Polymers

In material science, this compound contributes to the development of polymers from renewable sources. A study by Cawse et al. (1984) explored the synthesis of furan-based diisocyanates and diamines, starting from derivatives of this compound, for use in polyurethane and polyamide production (Cawse et al., 1984).

Properties

IUPAC Name

N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-6-11(8)12-5-4-10(14-12)7-13-9-2-3-9/h4-5,8-9,11,13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYUESMNEYITJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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